5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that features a unique bicyclic structure incorporating both pyrazolo and pyrazinyl moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which may offer unique interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic synthesis. One common approach is the cyclocondensation reaction, where a pyrazole derivative reacts with a suitable pyrazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cells.
Pyrazolo[4,3-e][1,2,4]triazine:
Uniqueness
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which offers distinct steric and electronic properties. These properties can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-pyrazolo[1,5-a]pyrazin-4-yl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-13-15-4-3-12-11(10(1)15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJQSNIHTXWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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